3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11ClFNO3S2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
Compounds similar to 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide have been utilized in various chemical synthesis and NMR studies. For instance, Dvornikova et al. (2003) explored the synthesis of fluorine-substituted thiophenes, furans, and other compounds, noting significant increases in coupling constants and chemical shifts in fluorine NMR, indicating the impact of fluorine substitution on molecular properties (Dvornikova et al., 2003).
Medicinal Chemistry
In the field of medicinal chemistry, fluorine-substituted benzenesulfonamides have been studied for their potential as inhibitors of various enzymes. Hashimoto et al. (2002) reported on the synthesis of benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, highlighting the role of fluorine in preserving enzyme potency and selectivity (Hashimoto et al., 2002).
Biochemical Evaluation
Compounds structurally related to this compound have been assessed for biochemical properties. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme relevant in neurological research (Röver et al., 1997).
Photodynamic Therapy
The use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment has been explored. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, a crucial factor in photodynamic therapy for cancer (Pişkin et al., 2020).
Antimicrobial and Anticancer Evaluation
Kumar et al. (2014) synthesized benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities, providing insights into the potential therapeutic applications of these compounds (Kumar et al., 2014).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3S2/c16-13-7-12(2-3-14(13)17)23(19,20)18-8-11-1-4-15(21-11)10-5-6-22-9-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYOUMBOAOWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.